rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride
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Overview
Description
rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique cycloheptane ring structure with two amine groups positioned at the 1 and 2 positions, making it a valuable building block for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride typically involves the cyclization of appropriate precursors followed by the introduction of amine groups. One common method includes the reduction of cycloheptanone to cycloheptanol, followed by the conversion to cycloheptane-1,2-diol. The diol is then subjected to amination reactions to introduce the amine groups at the desired positions. The final step involves the formation of the dihydrochloride salt by reacting the diamine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled reaction environments to facilitate the cyclization and amination steps. The dihydrochloride salt formation is typically carried out in aqueous solutions to ensure complete conversion and easy isolation of the product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, aldehydes, or ketones are used under mild to moderate conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, or other substituted derivatives.
Scientific Research Applications
rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride involves its interaction with molecular targets through its amine groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, influencing various biochemical pathways. The cycloheptane ring structure provides a rigid framework that can enhance the selectivity and potency of the compound in its applications.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-cyclohexane-1,2-diamine dihydrochloride
- rac-(1R,2R)-cyclopentane-1,2-diamine dihydrochloride
- rac-(1R,2R)-cyclooctane-1,2-diamine dihydrochloride
Uniqueness
rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six-membered and five-membered ring analogs. This uniqueness can result in different reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
177765-50-3 |
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Molecular Formula |
C7H18Cl2N2 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
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